molecular formula C18H16N2O3 B3728234 N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

Cat. No. B3728234
M. Wt: 308.3 g/mol
InChI Key: PRNAEAAUWQALQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as LY404187, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of isoxazolecarboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive and motor-enhancing effects. Additionally, N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to reduce neuroinflammation and oxidative stress, which are believed to play a role in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments include its high potency and selectivity for the mGluR5 receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its long-term effects.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. These include further studies on its mechanism of action, as well as its potential therapeutic benefits in other neurological disorders such as depression and anxiety. Additionally, studies on the long-term effects and safety of this compound are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound that has shown potential therapeutic benefits in various neurological disorders. Its mechanism of action and physiological effects have been extensively studied, and further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic benefits in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease. In Parkinson's disease models, N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to improve motor function and reduce the severity of symptoms.

properties

IUPAC Name

N-(2-ethylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-12-7-3-5-9-14(12)19-18(22)15-11-17(23-20-15)13-8-4-6-10-16(13)21/h3-11,21H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNAEAAUWQALQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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